molecular formula C26H32N2O4 B256209 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one

3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one

货号 B256209
分子量: 436.5 g/mol
InChI 键: RYSMRDXTZKSFEY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one, also known as DMH1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first synthesized in 2008 and has since been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential future directions.

作用机制

3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one is a selective inhibitor of bone morphogenetic protein (BMP) signaling, which is a key pathway involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one binds to the BMP type I receptor, ALK2, and inhibits its kinase activity, which results in the inhibition of downstream signaling. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. In fibrosis, the inhibition of BMP signaling leads to the inhibition of TGF-β signaling, which is a key pathway involved in the development and progression of fibrosis. In bone disorders, the inhibition of BMP signaling promotes the differentiation of mesenchymal stem cells into osteoblasts, which are responsible for bone formation.
Biochemical and Physiological Effects
3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has been shown to have various biochemical and physiological effects, depending on the disease and cell type being studied. In cancer cells, 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells. In fibroblasts, 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has been shown to inhibit the differentiation of fibroblasts into myofibroblasts, which are responsible for the deposition of extracellular matrix in fibrotic tissues. In mesenchymal stem cells, 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has been shown to promote the differentiation of mesenchymal stem cells into osteoblasts, which are responsible for bone formation.

实验室实验的优点和局限性

3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to inhibit BMP signaling in various cell types. However, 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one also has several limitations, including its poor solubility in water and its potential toxicity at high concentrations. 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one also has limited bioavailability, which may limit its potential therapeutic applications in vivo.

未来方向

There are several potential future directions for the study of 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one, including the development of more potent and selective inhibitors of BMP signaling, the investigation of the role of BMP signaling in other diseases, and the development of new therapeutic applications for 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one. One potential future direction is the investigation of the role of BMP signaling in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential future direction is the investigation of the role of BMP signaling in immune system regulation and the development of new immunotherapeutic approaches using BMP inhibitors.

合成方法

The synthesis of 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one involves several steps, starting from commercially available starting materials. The first step involves the preparation of 3,5-dimethylphenol, which is then converted to 3,5-dimethylphenol acetate. The next step involves the conversion of 3,5-dimethylphenol acetate to 3-(3,5-dimethylphenoxy)benzaldehyde, which is then reacted with 2-methyl-7-hydroxy-4H-chromen-4-one in the presence of a base to obtain 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one. The final step involves the methylation of the piperidine nitrogen to obtain the final product.

科学研究应用

3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, fibrosis, and bone disorders. In cancer, 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has also been shown to inhibit the proliferation and migration of cancer stem cells, which are believed to be responsible for tumor initiation, progression, and recurrence.
In fibrosis, 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has been shown to inhibit the activation of transforming growth factor-beta (TGF-β) signaling, which is a key pathway involved in the development and progression of fibrosis. 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has also been shown to inhibit the differentiation of fibroblasts into myofibroblasts, which are the main cell type involved in the deposition of extracellular matrix in fibrotic tissues.
In bone disorders, 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has been shown to promote the differentiation of mesenchymal stem cells into osteoblasts, which are responsible for bone formation. 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has also been shown to inhibit the differentiation of mesenchymal stem cells into adipocytes, which are responsible for fat formation.

属性

产品名称

3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one

分子式

C26H32N2O4

分子量

436.5 g/mol

IUPAC 名称

3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]chromen-4-one

InChI

InChI=1S/C26H32N2O4/c1-16-12-17(2)14-20(13-16)32-25-18(3)31-26-21(24(25)30)6-7-23(29)22(26)15-28(5)19-8-10-27(4)11-9-19/h6-7,12-14,19,29H,8-11,15H2,1-5H3

InChI 键

RYSMRDXTZKSFEY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN(C)C4CCN(CC4)C)O)C)C

规范 SMILES

CC1=CC(=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN(C)C4CCN(CC4)C)O)C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。